molecular formula C8H12N2 B573234 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine CAS No. 159454-90-7

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine

Cat. No.: B573234
CAS No.: 159454-90-7
M. Wt: 136.198
InChI Key: ADPVLRWGPWEZGX-UHFFFAOYSA-N
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Description

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine typically involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: This final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

159454-90-7

Molecular Formula

C8H12N2

Molecular Weight

136.198

IUPAC Name

8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H12N2/c1-8-3-2-5-10(8)6-4-9-7-8/h4,6-7H,2-3,5H2,1H3

InChI Key

ADPVLRWGPWEZGX-UHFFFAOYSA-N

SMILES

CC12CCCN1C=CN=C2

Synonyms

Pyrrolo[1,2-a]pyrazine, 6,7,8,8a-tetrahydro-8a-methyl- (9CI)

Origin of Product

United States

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